3-Amino-3-cyclopropylpropanoic acid

Description

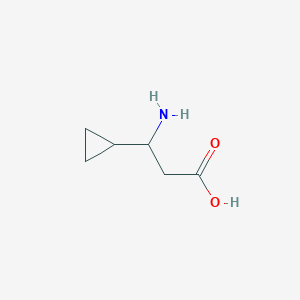

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFMMMLMIDKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436203 | |

| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331633-72-8 | |

| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-3-cyclopropylpropanoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclopropylpropanoic acid is a non-proteinogenic β-amino acid characterized by the presence of a cyclopropyl ring. This structural feature imparts conformational rigidity, a property of significant interest in medicinal chemistry for the design of peptidomimetics and other bioactive molecules. The cyclopropyl group can influence the biological activity and metabolic stability of parent compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of this compound.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | (S)-2-Amino-3-cyclopropylpropanoic acid (CAS: 102735-53-5)[1][2] | 3-Aminopropanoic acid (β-Alanine) (CAS: 107-95-9)[3] |

| IUPAC Name | This compound | (2S)-2-Amino-3-cyclopropylpropanoic acid | 3-Aminopropanoic acid |

| CAS Number | 331633-72-8 | 102735-53-5 | 107-95-9 |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ | C₃H₇NO₂ |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol | 89.09 g/mol |

| Melting Point | High, likely >200 °C (decomposes) | No data available | 201 °C (decomposes) |

| Boiling Point | No data available | No data available | Decomposes |

| Solubility in Water | Expected to be soluble | 80 mg/mL[1][2] | 545 g/L |

| pKa | No data available | No data available | 3.55 (pKa1), 10.24 (pKa2) |

| LogP | No data available | No data available | -1.1 |

Note: Data for this compound is largely predicted based on the general characteristics of amino acids, which typically exhibit high melting points due to their zwitterionic nature and are generally soluble in water while being insoluble in non-polar organic solvents.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general synthetic strategies for cyclopropane-containing β-amino acids have been reported. These methods can likely be adapted for the synthesis of the target molecule.

General Synthetic Approaches:

-

Olefination of Cyclopropanone Surrogates: An expedient route to cyclopropane β-amino acid derivatives involves the olefination of readily accessible cyclopropanone surrogates. The resulting electrophilic alkylidenecyclopropanes can then undergo a telescopic aza-Michael reaction to yield the desired β-amino acid derivatives with good diastereocontrol.[4]

-

Asymmetric Cyclopropanation: Chiral catalysts, such as (Salen)Ru(II) complexes, can be employed in the asymmetric cyclopropanation of α,β-unsaturated compounds to introduce the cyclopropyl moiety with high enantioselectivity. Subsequent functional group manipulations can then lead to the target β-amino acid.

-

From Cyclopropanecarboxaldehyde or Cyclopropyl Methyl Ketone: Standard organic transformations can be envisioned starting from commercially available cyclopropanecarboxaldehyde or cyclopropyl methyl ketone. For instance, a Strecker synthesis or a related multicomponent reaction could be employed to introduce the amino and carboxyl functionalities.

-

One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids: A facile one-pot synthesis has been described for 3-amino-3-arylpropionic acids, which could potentially be adapted by using cyclopropanecarboxaldehyde as the aldehyde component.[5][6]

Reactivity:

The reactivity of this compound is dictated by its functional groups: the amino group, the carboxylic acid group, and the cyclopropyl ring.

-

The amino group can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.

-

The carboxylic acid group can be esterified, converted to an amide, or reduced to an alcohol.

-

The cyclopropyl ring is a strained system and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific catalysts. This property can be exploited in further synthetic transformations.

Experimental Protocols

Example Protocol: One-Pot Synthesis of a β-Amino Acid (Adapted from a general procedure for 3-amino-3-arylpropanoic acids)

This protocol is a generalized adaptation and would require optimization for the specific synthesis of this compound.

Materials:

-

Cyclopropanecarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.5-2.0 eq).

-

Add ethanol as the solvent.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Disclaimer: This is a generalized protocol and requires specific optimization of reaction conditions, stoichiometry, and purification methods for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no direct experimental evidence detailing the specific biological activity or the signaling pathways modulated by this compound. However, the broader class of amino acids is known to play a crucial role in cellular signaling, particularly through the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) pathways.

Potential Involvement in Amino Acid Sensing Pathways:

Amino acids are essential nutrients that signal their availability to the cell, thereby regulating key processes like protein synthesis, cell growth, and metabolism.

-

mTOR Pathway: The mTOR complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids. This activation is a complex process involving the Rag GTPases and other sensor proteins. It is plausible that this compound, as an amino acid analog, could potentially influence mTORC1 signaling, either as an activator or an inhibitor, depending on its interaction with the cellular amino acid sensing machinery.

-

GCN2 Pathway: The GCN2 kinase is activated in response to amino acid deprivation. This leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), resulting in a general inhibition of protein synthesis and the preferential translation of stress-response transcripts like ATF4. If this compound is not efficiently utilized by the cell or interferes with the transport or sensing of other amino acids, it could potentially trigger the GCN2-mediated stress response.

Diagram of a Generalized Amino Acid Signaling Pathway

References

- 1. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]

- 2. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]

- 3. 3-Aminopropanoic acid(107-95-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Elucidation of the Structure of 3-Amino-3-cyclopropylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Amino-3-cyclopropylpropanoic acid, a novel β-amino acid with potential applications in medicinal chemistry and drug design. This document details the synthetic pathway, experimental protocols for its preparation and characterization, and a summary of its key structural and spectroscopic data.

Molecular Structure and Properties

This compound, also known as β-cyclopropyl-β-alanine, is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl ring attached to the β-carbon of the propanoic acid backbone. The introduction of the cyclopropyl moiety imparts conformational rigidity and unique stereochemical properties to the molecule, making it an attractive building block for the synthesis of peptidomimetics and other biologically active compounds.

Table 1: Physicochemical Properties of (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

| Property | Value | Reference |

| CAS Number | 1260588-00-8 | [1][2][3] |

| Molecular Formula | C11H19NO4 | [1][3] |

| Molecular Weight | 229.27 g/mol | [1][3] |

| Appearance | White to Off-White Solid | Vendor Data |

| Purity | ≥97% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives can be achieved through a multi-step sequence involving a Wittig-type olefination followed by an aza-Michael addition.[5] The following protocols are based on the synthesis of a protected form, (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, which can be subsequently deprotected to yield the free amino acid.

Overall Synthetic Workflow

The synthetic strategy commences with a Wittig reaction between a 1-sulfonylcyclopropanol and a phosphorus ylide to generate a reactive alkylidenecyclopropane intermediate. This intermediate then undergoes a diastereoselective aza-Michael addition with a chiral amine, followed by protection of the amino group and hydrolysis of the ester to yield the target N-Boc protected β-amino acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyclopropylideneacetate (Alkylidenecyclopropane intermediate)

This protocol is adapted from general procedures for Wittig reactions.[6][7][8]

-

To a stirred solution of a suitable 1-sulfonylcyclopropanol (1.0 eq) in a suitable solvent (e.g., THF) at room temperature is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropylideneacetate.

Protocol 2: Synthesis of N-Boc-(R)-3-amino-3-cyclopropylpropanoic acid

This protocol is based on general procedures for aza-Michael additions and Boc protection.[5][9][10]

-

To a solution of ethyl 2-cyclopropylideneacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added a chiral amine (e.g., (R)-benzylamine) (1.2 eq).

-

The reaction is stirred at 0 °C for 1-3 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction mixture is then cooled to 0 °C and di-tert-butyl dicarbonate (Boc-anhydride) (1.5 eq) and a base (e.g., triethylamine) (1.5 eq) are added.

-

The mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude N-Boc protected ester is then dissolved in a mixture of THF and water, and lithium hydroxide (or another suitable base) is added.

-

The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-(R)-3-amino-3-cyclopropylpropanoic acid.

Structural Characterization and Data

The structure of the synthesized compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for N-Boc protected β-amino acid derivatives

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 |

| -C(CH₃)₃ (Boc) | - | ~80.0 |

| -CH₂- (propanoic acid) | ~2.5-2.7 (m, 2H) | ~38-40 |

| -CH-NH (β-carbon) | ~3.8-4.0 (m, 1H) | ~45-50 |

| -CH- (cyclopropyl) | ~0.8-1.0 (m, 1H) | ~8-12 |

| -CH₂- (cyclopropyl) | ~0.3-0.6 (m, 4H) | ~2-5 |

| C=O (Boc) | - | ~155.5 |

| C=O (acid) | - | ~175.0 |

| -COOH | ~12.0 (br s, 1H) | - |

| -NH- | ~5.0-5.5 (d, 1H) | - |

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

| Ion | Expected m/z |

| [M+H]⁺ | 230.1387 |

| [M+Na]⁺ | 252.1206 |

| [M-Boc+H]⁺ | 130.0862 |

Note: These are calculated values for the specified ions.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound. As a novel, synthetic amino acid, its primary role is as a building block in the synthesis of more complex molecules. Further research is required to investigate its potential biological activities and interactions with cellular signaling cascades.

Conclusion

This technical guide has outlined the synthesis and structural elucidation of this compound. The provided experimental workflows and representative spectroscopic data serve as a valuable resource for researchers interested in the synthesis and application of this and related cyclopropyl-containing β-amino acids. The unique structural features of this compound make it a promising candidate for incorporation into novel therapeutic agents, and further studies into its biological properties are warranted.

Molecular Structure Diagram

References

- 1. 1260588-00-8 | MFCD06227920 | (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid [aaronchem.com]

- 2. 1260588-00-8|(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid|BLD Pharm [bldpharm.com]

- 3. (3R)-3-(BOC-AMINO)-3-CYCLOPROPYLPROPANOIC ACID CAS#: 1260588-00-8 [m.chemicalbook.com]

- 4. labcompare.com [labcompare.com]

- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. sciepub.com [sciepub.com]

- 8. youtube.com [youtube.com]

- 9. chempep.com [chempep.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-cyclopropylpropanoic Acid (CAS 331633-72-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-cyclopropylpropanoic acid, with the CAS number 331633-72-8, is a non-proteinogenic β-amino acid. Its structure, featuring a cyclopropyl group attached to the β-carbon, makes it a conformationally constrained analog of other amino acids, a characteristic often sought in medicinal chemistry to enhance potency and selectivity of drug candidates. This guide provides a summary of the currently available technical information for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 331633-72-8 | N/A |

| Molecular Formula | C₆H₁₁NO₂ | [1][2] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Synonyms | 3-Amino-3-cyclopropyl-propionic acid, DL-3-Amino-3-cyclopropyl-propionic acid | [2] |

Note: Experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in publicly accessible literature.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, general synthetic routes for related 3-amino-3-arylpropanoic acids and other cyclopropyl amino acids have been described. One common approach involves a one-pot three-component reaction of an aldehyde, malonic acid, and a nitrogen source like ammonium acetate.[3] Another general method for creating cyclopropane-containing amino acids is the addition of a substituted diazomethane to a dehydroalanine derivative.[4]

General Experimental Workflow for a Three-Component Synthesis of β-Amino Acids

Below is a generalized workflow based on the synthesis of similar compounds. This is a representative workflow and would require optimization for the specific synthesis of this compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the cyclopropyl protons, the methine proton at the β-carbon, and the methylene protons of the propanoic acid backbone.

-

¹³C NMR: Resonances for the cyclopropyl carbons, the β-carbon bearing the amino group, the α-carbon, and the carboxylic acid carbon.

-

IR Spectroscopy: Characteristic absorptions for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-H bonds of the cyclopropyl and alkyl chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of amino acids.

Biological Activity and Applications in Drug Development

There is currently a lack of specific published data on the biological activity, mechanism of action, and direct applications of this compound in drug development. However, the structural motif of a β-amino acid with a cyclopropyl group suggests potential for various therapeutic applications.

Cyclopropyl-containing amino acids are known to be of interest as:

-

GABA Analogs: The constrained cyclopropyl group can influence the binding affinity and selectivity for GABA receptors or related enzymes.

-

Enzyme Inhibitors: The unique stereochemistry can be exploited to design potent and selective enzyme inhibitors.

-

Peptidomimetics: Incorporation into peptides can enhance metabolic stability and control conformation.

Potential Signaling Pathway Interactions

Given the structural similarities to other neuroactive amino acids, it is plausible that this compound could interact with pathways involved in neurotransmission. The diagram below illustrates a hypothetical interaction with the GABAergic system, a common target for related molecules.

Conclusion

This compound is a compound of interest due to its unique structural features. However, a comprehensive public dataset on its physicochemical properties, a detailed synthetic protocol, and specific biological activities are currently lacking. This suggests that the compound may be a relatively new or specialized chemical entity, with much of its characterization potentially residing in proprietary research. Further research and publication are needed to fully elucidate the properties and potential applications of this molecule for the scientific community.

References

The Biological Activity of 3-Amino-3-cyclopropylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-cyclopropylpropanoic acid is a conformationally restricted analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). Its rigid cyclopropyl moiety offers a unique structural scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutics targeting the GABAergic system. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its interactions with GABA receptors. Due to a lack of specific binding and in vivo data for this particular compound, this paper draws upon data from structurally related GABA analogues to infer its likely pharmacological profile. Detailed experimental protocols for assessing its biological activity are provided, alongside visualizations of key signaling pathways and experimental workflows to guide further research and drug development efforts in the fields of epilepsy, anxiety, and other neurological disorders.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1] Consequently, the GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances.[1] GABA analogues, synthetic compounds that mimic the structure and/or function of GABA, have been successfully developed into clinically effective drugs.[2]

This compound is a synthetic GABA analogue characterized by the presence of a cyclopropyl group at the β-position. This structural feature imparts conformational rigidity, which can lead to enhanced selectivity and potency for specific receptor subtypes compared to the flexible endogenous ligand. This guide explores the potential biological activity of this compound, focusing on its expected interactions with GABA receptors and its potential as an anticonvulsant, anxiolytic, and sedative agent.

Mechanism of Action: Targeting the GABAergic System

The biological effects of this compound are anticipated to be mediated through its interaction with the GABAergic system, primarily through GABA-A and GABA-B receptors.

GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3] It is hypothesized that this compound may act as an agonist at GABA-A receptors.

Figure 1: Hypothesized GABA-A Receptor Signaling Pathway for this compound.

GABA-B Receptor Modulation

GABA-B receptors are G-protein coupled receptors that, upon activation, lead to downstream signaling cascades that inhibit neuronal activity.[4] This includes the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels. While some 3-substituted propanoic acids have shown weak antagonist activity at GABA-B receptors, the specific action of the cyclopropyl derivative is unknown.[4][5][6]

Quantitative Data on Structurally Related GABA Analogues

Direct quantitative data on the biological activity of this compound is not currently available in the public domain. However, data from structurally similar compounds can provide valuable insights into its potential potency and efficacy.

| Compound | Receptor | Assay Type | Value (pA₂) | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Antagonist Activity | 3.5 | [4][5][6] |

Table 1: Antagonist activity of a structurally related 3-substituted propanoic acid at the GABA-B receptor.

| Compound | Seizure Model | Efficacy (ED₅₀) | Reference |

| γ-acetylenic GABA | Amygdala-kindling | 100 mg/kg (i.p.) | [7] |

| Tiagabine (GABA uptake inhibitor) | DMCM-induced convulsions | Potent anticonvulsant | [8] |

Table 2: Anticonvulsant activity of other GABAergic compounds in animal models.

Experimental Protocols

To elucidate the precise biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Synthesis of this compound

A potential synthetic route can be adapted from methods used for other β-amino acids.[9] One plausible approach involves the conjugate addition of an amino group equivalent to a cyclopropyl-substituted α,β-unsaturated ester, followed by hydrolysis.

Figure 2: A potential synthetic workflow for this compound.

In Vitro GABA Receptor Binding Assays

Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.

Methodology: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the pellet multiple times with buffer to remove endogenous GABA.

-

Resuspend the final membrane preparation in assay buffer.

-

-

GABA-A Receptor Binding Assay:

-

Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol) and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

-

-

GABA-B Receptor Binding Assay:

-

Follow a similar procedure to the GABA-A assay, but use a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626A).

-

Calculate the IC₅₀ and Ki values for this compound at the GABA-B receptor.

-

Figure 3: Experimental workflow for GABA receptor binding assays.

In Vivo Assessment of Biological Activity

Objective: To evaluate the anticonvulsant, anxiolytic, and sedative properties of this compound in animal models.

Methodologies:

-

Anticonvulsant Activity:

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Administer this compound to rodents at various doses prior to inducing seizures via corneal or auricular electrodes. The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

-

Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures. Administer the test compound before a subcutaneous injection of PTZ and observe for the presence or absence of clonic seizures.

-

-

Anxiolytic Activity:

-

Elevated Plus Maze (EPM) Test: This widely used model for assessing anxiety-like behavior in rodents is based on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

-

-

Sedative Activity:

-

Locomotor Activity Test: Monitor the spontaneous locomotor activity of rodents in an open field or activity chamber after administration of this compound. A significant reduction in movement is indicative of sedative effects.

-

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), will be critical for its development as a therapeutic agent. As an amino acid derivative, it may be a substrate for amino acid transporters, which could influence its absorption and distribution, including its ability to cross the blood-brain barrier.[10][11] Preclinical studies in animal models will be necessary to characterize its pharmacokinetic profile.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, GABA analogue. Its rigid cyclopropyl structure holds the potential for enhanced receptor selectivity and a favorable pharmacological profile. The immediate priority for future research is to conduct the fundamental in vitro and in vivo studies outlined in this guide to definitively characterize its biological activity. Specifically, determining its binding affinities for GABA receptor subtypes and evaluating its efficacy in established animal models of epilepsy and anxiety are crucial next steps. A thorough investigation of its pharmacokinetic properties will also be essential for assessing its drug-like potential. The insights gained from these studies will be instrumental in guiding the further development of this compound and other conformationally constrained GABA analogues as novel therapeutics for neurological disorders.

References

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant and proconvulsant effects of inhibitors of GABA degradation in the amygdala-kindling model [pubmed.ncbi.nlm.nih.gov]

- 8. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-cyclopropylpropanoic Acid: A Technical Literature Review

This guide provides an in-depth technical overview of 3-amino-3-cyclopropylpropanoic acid, a non-proteinogenic β-amino acid. It is intended for researchers, scientists, and drug development professionals interested in its synthesis, potential pharmacological activity, and applications as a chemical building block. This document summarizes key findings from the scientific literature, including detailed synthetic protocols, potential biological targets, and methodologies for its evaluation.

Introduction

This compound is a derivative of β-alanine containing a cyclopropyl group at the β-position. As a conformationally restricted amino acid, it is of significant interest in medicinal chemistry.[1] The incorporation of cyclopropane rings into molecules can enhance metabolic stability, improve receptor selectivity, and provide precise control over the spatial orientation of functional groups.[1][2] β-amino acids, in general, are important components in the development of peptidomimetics, bioactive peptides, and other pharmaceuticals due to their ability to form stable secondary structures and resist enzymatic degradation.[3][4]

While direct biological data for this compound is sparse in the public domain, its structural similarity to known neuroactive compounds suggests potential activity within the central nervous system. Furthermore, its primary utility is recognized as a specialized building block, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 331633-72-8 | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Synonyms | β-Amino-cyclopropanepropanoic acid | [5] |

| Enantiomers | (S)-form: 754176-53-9 | [3] |

Synthesis of this compound Derivatives

While various methods exist for the synthesis of β-amino acids, a concise and expedient route to optically active cyclopropane β-amino acid derivatives has been developed. This method proceeds via the olefination of cyclopropanone surrogates followed by a telescopic aza-Michael reaction.[2]

General Synthetic Workflow

The key steps involve the addition of a stabilized phosphorus ylide to a 1-sulfonylcyclopropanol, which generates a highly electrophilic alkylidenecyclopropane intermediate. This intermediate is not isolated but is directly subjected to an aza-Michael reaction with a suitable amine nucleophile to yield the desired trans-β-cyclopropyl-β-amino acid derivative with high diastereocontrol.[2]

Caption: General workflow for the synthesis of cyclopropane β-amino acid derivatives.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-((1S,2S)-2-(methoxycarbonyl)cyclopropylamino)-2-phenylacetate

This protocol is adapted from a reported synthesis of a related cyclopropane β-amino acid derivative and illustrates the key transformation.[2]

-

Olefination: To a solution of 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added methyl (triphenylphosphoranylidene)acetate (1.1 equiv). The reaction mixture is stirred at room temperature and monitored by TLC until consumption of the starting material.

-

Aza-Michael Addition: The crude reaction mixture containing the alkylidenecyclopropane intermediate is cooled to 0 °C. N-Iodosuccinimide (NIS, 1.2 equiv) is added, followed by the dropwise addition of a solution of the desired amine (e.g., a chiral α-amino acid ester, 1.2 equiv) in DCM.

-

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Potential Pharmacology and Mechanism of Action

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects.[8] The clinically used muscle relaxant and anti-spasticity agent, baclofen, is a β-amino acid (β-(4-chlorophenyl)-GABA) and a selective GABA-B receptor agonist.[6][8]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade through a Gi/o heterotrimeric G-protein. The dissociated Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an overall inhibitory effect on neurotransmission.

Caption: Simplified GABA-B receptor signaling pathway.

Quantitative Biological Data

As of this review, specific quantitative binding or functional data for this compound at GABA receptors or other targets has not been reported in the accessible literature. For context, the table below provides data for the endogenous ligand GABA at its respective receptors. Researchers evaluating the target compound would aim to generate similar data.

| Ligand | Receptor Subtype | Assay Type | Value | Reference(s) |

| GABA | GABA-B | [³H]CGP54626 Binding | IC₅₀ ≈ 1 µM | [9] |

| GABA | GABA-B | [³⁵S]GTPγS Functional | EC₅₀ ≈ 1-10 µM | [9] |

| GABA | GABA-A | [³H]GABA Binding | Kᵢ ≈ 100-200 nM | [2] |

Detailed Experimental Protocols

To facilitate the investigation of this compound's potential biological activity, the following detailed protocols for receptor binding and functional assays are provided. These are standard methods used in pharmacology for characterizing ligand-receptor interactions.

Protocol 1: GABA-B Receptor Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled antagonist for binding to the GABA-B receptor.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-B receptor.

-

Materials:

-

Cell membranes prepared from CHO-K1 cells expressing human GABA-B receptors.

-

Radioligand: [³H]CGP54626 (a high-affinity GABA-B antagonist).

-

Binding Assay Buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Non-specific determinant: Unlabeled GABA (100 µM).

-

96-well plates, vacuum filtration manifold, glass fiber filters, liquid scintillation cocktail and counter.

-

-

Procedure: [9]

-

In a 96-well plate, combine the GABA-B receptor membrane preparation, [³H]CGP54626 (final concentration ~4 nM), and varying concentrations of the test compound (this compound) in the binding assay buffer.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled GABA.

-

Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Quickly wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of the compound's functional activity (agonist or antagonist).

-

Objective: To determine if this compound acts as an agonist or antagonist at the GABA-B receptor.

-

Materials:

-

GABA-B receptor membrane preparation.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Functional Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

GABA (as a reference agonist).

-

-

Procedure: [9]

-

In assay tubes, combine the GABA-B receptor membranes, GDP (final concentration ~3 µM), and the test compound at various concentrations in the functional assay buffer.

-

To test for antagonist activity, add a fixed concentration of GABA (e.g., its EC₅₀) to the wells containing the test compound.

-

Pre-incubate the mixture at 30 °C for 30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30 °C for an additional 30-60 minutes.

-

Terminate the reaction by rapid vacuum filtration, similar to the binding assay.

-

Quantify the amount of membrane-bound [³⁵S]GTPγS by scintillation counting.

-

Agonist activity is determined by the compound's ability to stimulate [³⁵S]GTPγS binding above basal levels. Antagonist activity is determined by its ability to inhibit GABA-stimulated [³⁵S]GTPγS binding.

-

Applications in Drug Discovery

The primary application of this compound is as a specialized chemical building block. Its rigid cyclopropyl moiety and β-amino acid structure make it a valuable component for constructing larger, more complex molecules with tailored pharmacological properties.

Targeted Protein Degradation (PROTACs)

A major area of application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]

A PROTAC molecule consists of three components:

-

A ligand that binds the target Protein of Interest (POI).

-

A ligand that binds an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by controlling the spatial orientation of the two proteins, which is crucial for the formation of a productive ternary complex.[11] Conformationally restricted building blocks like this compound are highly desirable for linker synthesis, as they can impart rigidity and improve pharmacokinetic properties such as cell permeability and metabolic stability.[1][2]

Conclusion

This compound is a valuable, non-natural amino acid with significant potential in medicinal chemistry and drug discovery. While direct evidence of its biological activity is currently limited, its structure strongly suggests that the GABA-B receptor is a priority target for investigation. The detailed synthetic and pharmacological protocols provided in this guide offer a clear path for researchers to explore its potential as a neuroactive agent. Its most immediate and well-defined application, however, is as a specialized building block for creating conformationally constrained molecules, particularly linkers for PROTACs and other novel therapeutic modalities. The continued exploration of such unique chemical scaffolds is essential for advancing the frontiers of drug design.

References

- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protein Degradation Toolbox - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Incorporation of Cyclopropyl Amino Acids in Modern Drug Discovery: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among the non-proteinogenic amino acids, cyclopropyl amino acids have emerged as a privileged class of building blocks. Their rigid, three-membered ring structure introduces unique conformational constraints on peptide backbones and small molecules, which can lead to enhanced metabolic stability, improved binding affinity, and receptor selectivity.[1] The cyclopropyl group, with its distinct electronic character, can also serve as a bioisostere for other chemical moieties, offering a strategic tool for lead optimization.[2] This technical guide provides an in-depth overview of the discovery and synthesis of novel cyclopropyl amino acids, with a focus on asymmetric methodologies. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying principles and workflows relevant to researchers in drug development.

Core Synthetic Strategies

The construction of the sterically demanding and stereochemically complex cyclopropyl amino acid framework has been the subject of extensive research. Several powerful strategies have been developed, ranging from classic cyclopropanation reactions to modern biocatalytic approaches.

Asymmetric Cyclopropanation of Alkenes

A predominant strategy for synthesizing cyclopropyl amino acids involves the cyclopropanation of alkene precursors, particularly dehydroamino acid derivatives. Achieving high stereocontrol is critical, and several catalytic systems have been developed to this end.

-

Metalloradical Catalysis (MRC): Cobalt(II)-based metalloradical catalysis has proven highly effective for the asymmetric cyclopropanation of dehydroaminocarboxylates.[3][4] Utilizing D2-symmetric chiral amidoporphyrin ligands, these cobalt complexes can activate in situ-generated diazo compounds to engage in a stepwise radical mechanism, affording chiral cyclopropyl α-amino acid derivatives with high yields and excellent enantioselectivities.[3]

-

Copper and Rhodium Catalysis: Copper(I) and Rhodium(II) complexes are also widely used to catalyze the decomposition of diazo compounds, leading to the formation of metal carbenes that subsequently add to alkenes. Chiral ligands are employed to induce asymmetry. For instance, Cu(I)-catalyzed asymmetric cyclopropanation using phenyliodonium ylides generated from iodosobenzene and methyl nitroacetate has been reported to be highly enantioselective and diastereoselective.

Simmons-Smith and Related Reactions

The Simmons-Smith reaction, which typically uses a zinc-copper couple and diiodomethane, is a classic and reliable method for cyclopropanation.[5] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Modifications of this reaction, such as the use of diethylzinc (the Furukawa modification), have been extensively applied in the synthesis of natural products and drug candidates containing cyclopropane rings.[5]

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of specific enantiomers of cyclopropyl amino acids. A notable example is the synthesis of (S)-cyclopropylglycine using a self-sufficient bifunctional enzyme. This engineered enzyme integrates reductive amination of a keto-acid precursor with in situ coenzyme regeneration, achieving high substrate concentrations and excellent enantiomeric excess.[6]

Kulinkovich Reaction

The Kulinkovich reaction provides a route to cyclopropanols from esters using a titanium(IV) alkoxide catalyst and a Grignard reagent. These cyclopropanol products can then be further elaborated into cyclopropylamines and, subsequently, amino acids. This method has been adapted to produce cyclopropylamines directly from amides and nitriles.

Data Presentation: Comparison of Synthetic Methodologies

The following tables summarize quantitative data from representative synthetic methods for cyclopropyl amino acids, allowing for a clear comparison of their efficiency and stereoselectivity.

| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | d.r. | Reference |

| Co(II)-MRC | [Co(3,5-DitBu-ChenPhyrin)] | Z-Methyl 2-acetamido-3-phenylacrylate | Methyl (1R,2S)-1-acetamido-2-phenylcyclopropane-1-carboxylate | 95 | 99 | >20:1 | [3] |

| Co(II)-MRC | [Co(3,5-DitBu-ChenPhyrin)] | Z-Methyl 2-acetamido-3-(4-fluorophenyl)acrylate | Methyl (1R,2S)-1-acetamido-2-(4-fluorophenyl)cyclopropane-1-carboxylate | 96 | 99 | >20:1 | [3] |

| Cu(I)-Catalysis | Cu(I)/chiral ligand | Styrene + Phenyliodonium ylide | Methyl (1R,2R)-1-nitro-2-phenylcyclopropane-1-carboxylate | 85 | 97 | 95:5 | |

| Biocatalysis | E. coli (TLK) | Potassium cyclopropylglyoxylate | (S)-cyclopropylglycine | >99 (conversion) | >99.5 | N/A | [6] |

Mandatory Visualizations

Experimental Workflow: Asymmetric Metalloradical Cyclopropanation

The following diagram illustrates a typical experimental workflow for the Cobalt(II)-catalyzed asymmetric cyclopropanation of a dehydroamino acid derivative.

Caption: General workflow for Co(II)-catalyzed asymmetric cyclopropanation.

Signaling Pathway: Inhibition of HCV Replication

Cyclopropyl amino acids are key components of several direct-acting antiviral agents used to treat Hepatitis C. These drugs, such as grazoprevir and glecaprevir, target the NS3/4A protease, an enzyme essential for the virus's replication cycle.[7][8]

Caption: Inhibition of HCV polyprotein processing by NS3/4A protease inhibitors.

Logical Relationship: Conformational Constraint in Peptides

The incorporation of a cyclopropyl amino acid into a peptide chain significantly restricts the available conformational space of the peptide backbone. This is due to the rigid nature of the cyclopropane ring, which limits the rotation around the N-Cα (φ) and Cα-C (ψ) bonds.

Caption: Impact of cyclopropyl amino acids on peptide conformational freedom.

Experimental Protocols

General Procedure for Co(II)-Catalyzed Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates[3]

Materials:

-

Co(II) catalyst (e.g., [Co(3,5-DitBu-ChenPhyrin)]) (1.0 mol%)

-

Dehydroaminocarboxylate substrate (1.0 equiv, 0.1 mmol)

-

Tosylhydrazone (1.2 equiv, 0.12 mmol)

-

Potassium carbonate (K2CO3) (2.0 equiv, 0.2 mmol)

-

Anhydrous toluene (2.0 mL)

-

Argon atmosphere

Procedure:

-

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Co(II) catalyst (1.0 mg, 0.001 mmol), the dehydroaminocarboxylate substrate (0.1 mmol), and K2CO3 (27.6 mg, 0.2 mmol).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Add the corresponding tosylhydrazone (0.12 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature (23 °C) and monitor the reaction progress by TLC analysis.

-

Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cyclopropyl amino acid derivative.

-

Characterize the product by 1H NMR, 13C NMR, and HRMS.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Procedure for Biocatalytic Synthesis of (S)-Cyclopropylglycine[6]

Materials:

-

Lyophilized E. coli (TLK) cells (containing the bifunctional enzyme) (75 mg)

-

Potassium cyclopropylglyoxylate (0.61 g, 4 mmol)

-

Ammonium formate (0.76 g, 12 mmol)

-

NAD+ (4 mg)

-

Phosphate buffer solution (PBS, 100 mM, pH 8.0) (10 mL)

Procedure:

-

Prepare a reaction mixture (10 mL total volume) in a suitable vessel containing 100 mM PBS (pH 8.0).

-

To the buffer, add potassium cyclopropylglyoxylate (4 mmol), ammonium formate (12 mmol), and NAD+ (4 mg).

-

Add the lyophilized E. coli (TLK) cells (75 mg) to initiate the reaction.

-

Incubate the mixture at 40 °C with agitation.

-

Monitor the formation of (S)-cyclopropylglycine at different time intervals by taking aliquots of the reaction solution. The product can be quantified using a ninhydrin colorimetric assay or by HPLC.

-

The reaction is typically complete within 6 hours.

-

Upon completion, the product can be isolated and purified using standard techniques for amino acids, such as ion-exchange chromatography.

Conclusion

Novel cyclopropyl amino acids represent a powerful tool in the arsenal of medicinal chemists. Their unique structural and conformational properties offer significant advantages in the design of therapeutics with improved potency, selectivity, and metabolic stability. The synthetic methodologies outlined in this guide, particularly asymmetric catalytic approaches and biocatalysis, provide efficient and stereoselective routes to these valuable building blocks. As our understanding of their conformational influence and synthetic accessibility continues to grow, cyclopropyl amino acids are poised to play an increasingly important role in the development of next-generation pharmaceuticals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Theoretical Studies of 3-Amino-3-cyclopropylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies of 3-Amino-3-cyclopropylpropanoic acid, a non-proteinogenic β-amino acid of interest in medicinal chemistry and drug development. Due to the scarcity of direct theoretical and experimental data for this specific molecule in publicly accessible literature, this guide leverages data from the closely related and well-studied 1-aminocyclopropanecarboxylic acid as a comparative model for its structural and conformational properties. This document outlines plausible synthetic routes based on established methodologies for analogous compounds, details hypothetical experimental and computational protocols, and discusses the anticipated conformational behavior and potential biological significance of this compound. The inclusion of detailed protocols and visualizations aims to facilitate further research and application of this unique amino acid.

Introduction

This compound is a fascinating molecule that incorporates two key structural motifs: a β-amino acid backbone and a cyclopropyl group. The β-amino acid structure provides a scaffold that can influence peptide secondary structures and offer resistance to enzymatic degradation, making it a valuable component in the design of peptidomimetics and other bioactive compounds. The cyclopropyl ring, a small, highly strained carbocycle, imposes significant conformational constraints on adjacent functionalities. This conformational rigidity is a powerful tool in rational drug design, as it can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.

The theoretical study of such molecules is crucial for understanding their intrinsic properties, predicting their behavior in biological systems, and guiding synthetic efforts. This guide aims to provide a foundational understanding of this compound by examining its probable structure, outlining potential synthetic pathways, and discussing its expected conformational landscape.

Theoretical Studies and Conformational Analysis

Comparative Analysis with 1-Aminocyclopropanecarboxylic Acid

Theoretical investigations of 1-aminocyclopropanecarboxylic acid have been performed using Density Functional Theory (DFT) and ab initio methods.[1][2] These studies have elucidated the preferred conformations and geometric parameters of the molecule. The cyclopropyl ring significantly restricts the torsional angles of the amino and carboxylic acid groups. A study by Badawi investigated the structural stability of ACC at the DFT-B3LYP/6-311G(**) level of theory, predicting a conformational equilibrium between cis-syn and trans-syn forms.[1]

The following tables present calculated geometric parameters for the low-energy trans-syn conformer of 1-aminocyclopropanecarboxylic acid, which can serve as a reference for understanding the geometry of the cyclopropyl moiety in this compound.

Table 1: Calculated Bond Lengths for 1-Aminocyclopropanecarboxylic Acid (trans-syn conformer) [1]

| Bond | Bond Length (Å) |

| C1-C2 | 1.515 |

| C1-C3 | 1.515 |

| C2-C3 | 1.550 |

| C1-C(O)OH | 1.530 |

| C1-NH2 | 1.470 |

| C=O | 1.210 |

| C-OH | 1.355 |

| O-H | 0.970 |

| N-H | 1.015 |

Table 2: Calculated Bond Angles for 1-Aminocyclopropanecarboxylic Acid (trans-syn conformer) [1]

| Angle | Bond Angle (°) |

| C2-C1-C3 | 61.5 |

| C2-C1-C(O)OH | 118.5 |

| C3-C1-C(O)OH | 118.5 |

| C2-C1-NH2 | 117.5 |

| C3-C1-NH2 | 117.5 |

| C(O)OH-C1-NH2 | 110.0 |

| C1-C-O | 125.0 |

| C1-C-OH | 112.0 |

| O=C-OH | 123.0 |

| C1-N-H | 111.0 |

| H-N-H | 106.0 |

Table 3: Calculated Dihedral Angles for 1-Aminocyclopropanecarboxylic Acid (trans-syn conformer) [1]

| Dihedral Angle | Angle (°) |

| H-N-C1-C2 | 60.0 |

| H-N-C1-C3 | -60.0 |

| H-O-C-C1 | 180.0 |

| O=C-C1-N | 0.0 |

The key takeaway from this data is the significant influence of the cyclopropyl ring on the geometry of the attached functional groups. Similar constraints are expected in this compound, leading to a restricted set of low-energy conformations. The bond lengths and angles within the cyclopropyl ring itself will be largely conserved.

Conformational Preferences of this compound

The presence of the additional methylene group in the propanoic acid chain of this compound introduces more rotational freedom compared to ACC. However, the bulky cyclopropyl group will still sterically hinder rotation around the Cα-Cβ and Cβ-Cγ bonds. The preferred conformations will likely orient the amino and carboxylic acid groups to minimize steric clash with the cyclopropyl ring. Computational modeling, such as DFT calculations, would be necessary to definitively determine the lowest energy conformers and the rotational barriers between them.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of β-amino acids and cyclopropylamines.[3][4][5][6]

Proposed Synthesis Pathway: Michael Addition to a Cyclopropyl Acrylate Derivative

A common and effective method for the synthesis of β-amino acids is the Michael addition of an amine to an α,β-unsaturated carbonyl compound.

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 3-Cyclopropylacrylic acid (Knoevenagel Condensation)

-

Materials: Cyclopropanecarboxaldehyde, malonic acid, pyridine, piperidine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropanecarboxaldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-cyclopropylacrylic acid.

-

Step 2: Esterification of 3-Cyclopropylacrylic acid

-

Materials: 3-Cyclopropylacrylic acid, ethanol, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 3-cyclopropylacrylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the ethyl 3-cyclopropylacrylate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by distillation or column chromatography if necessary.

-

Step 3: Michael Addition of Ammonia

-

Materials: Ethyl 3-cyclopropylacrylate, concentrated aqueous ammonia.

-

Procedure:

-

In a sealed pressure vessel, dissolve ethyl 3-cyclopropylacrylate in a large excess of concentrated aqueous ammonia.

-

Heat the mixture at a temperature between 80-100 °C for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the excess ammonia and water under reduced pressure.

-

The resulting crude product will be a mixture of the β-amino ester and the corresponding amide.

-

Hydrolyze the crude mixture with aqueous acid (e.g., 6M HCl) at reflux to obtain the hydrochloride salt of this compound.

-

Neutralize the solution with a base (e.g., sodium hydroxide or an ion-exchange resin) to the isoelectric point to precipitate the free amino acid.

-

Filter, wash with cold water and ethanol, and dry to obtain the final product.

-

Computational Protocol for Theoretical Studies

For researchers wishing to perform their own theoretical calculations on this compound, the following protocol using Density Functional Theory (DFT) is recommended.

Caption: Workflow for theoretical calculations.

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Method Selection: Choose a suitable level of theory. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions for better accuracy.

-

Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Conformational Analysis: To explore the conformational landscape, a systematic or stochastic conformational search can be performed. This involves rotating the rotatable bonds and performing geometry optimizations on the resulting structures to identify all low-energy conformers.

Potential Biological Activity and Applications

While specific biological activity data for this compound is limited, its structural features suggest several potential applications in drug discovery.

-

Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures, such as turns or helices, and can enhance metabolic stability by resisting proteolysis.

-

GABA Analogues: As a β-amino acid, it could potentially act as a GABA (γ-aminobutyric acid) analogue. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used as anticonvulsants, anxiolytics, and muscle relaxants. The conformational rigidity of the cyclopropyl group could lead to selective interactions with GABA receptors or metabolizing enzymes.

-

Enzyme Inhibitors: The unique shape and electronic properties of the cyclopropyl group can be exploited to design specific enzyme inhibitors.

The following diagram illustrates the potential interaction of a peptide containing this compound with a hypothetical receptor, highlighting how the constrained conformation can lead to specific binding.

Caption: Hypothetical receptor interaction pathway.

Conclusion

This compound represents a promising but underexplored building block for medicinal chemistry and drug design. Although direct theoretical and experimental data are sparse, this guide provides a solid foundation for future research by leveraging data from analogous compounds and outlining robust synthetic and computational protocols. The conformational constraints imposed by the cyclopropyl group, combined with the peptidomimetic potential of the β-amino acid scaffold, make this molecule a compelling target for further investigation. The methodologies and theoretical considerations presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this unique amino acid.

References

- 1. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Amino-3-cyclopropylpropanoic Acid

Disclaimer: As of late 2025, the specific mechanism of action for 3-Amino-3-cyclopropylpropanoic acid has not been extensively characterized in publicly available scientific literature. Consequently, this document serves as a technical guide outlining the hypothesized mechanisms based on its structural characteristics as a GABA analogue and provides a roadmap for its experimental elucidation.

Introduction

This compound is a conformationally restricted analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structure, featuring a cyclopropyl group at the β-position, suggests potential interactions with components of the GABAergic system, including receptors, transporters, and metabolic enzymes. Understanding the precise molecular interactions of this compound is crucial for evaluating its potential as a therapeutic agent for neurological disorders. This guide details the putative mechanisms of action and provides a comprehensive overview of the experimental strategies required for their validation.

Hypothesized Mechanisms of Action

Based on its structural similarity to GABA, this compound is likely to exert its effects through one or more of the following mechanisms:

-

GABA Receptor Modulation: The primary hypothesis is that the compound acts as a ligand for GABA receptors.

-

GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. This compound could act as an agonist, antagonist, or allosteric modulator at these receptors.

-

GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. The compound might function as an agonist or antagonist at these sites.

-

-

Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft, the compound could potentiate GABAergic neurotransmission. There are four known GABA transporters (GAT1, GAT2, GAT3, and BGT1).

-

Modulation of GABA-metabolizing Enzymes:

-

GABA aminotransferase (GABA-T): Inhibition of this enzyme would prevent the degradation of GABA, leading to increased GABA levels.

-

Succinic semialdehyde dehydrogenase (SSADH): Inhibition of this enzyme, which is involved in the further metabolism of the GABA degradation product, could also indirectly affect GABA levels.

-

The cyclopropyl moiety may confer selectivity for specific receptor subtypes or transporter isoforms and could influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.

Proposed Experimental Workflow for Elucidation of Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is proposed. The following workflow outlines the key stages of investigation.

Caption: A tiered experimental workflow for characterizing the mechanism of action.

Detailed Experimental Protocols

Tier 1: Primary Target Identification

Objective: To determine the binding affinity of this compound for GABAA and GABAB receptors.

Protocol Outline (GABAA Receptor Binding):

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Assay Buffer: Use a Tris-HCl buffer (pH 7.4) at 4°C.

-

Radioligand: Utilize a high-affinity GABAA receptor agonist or antagonist radioligand, such as [3H]muscimol or [3H]SR-95531.

-

Incubation: Incubate the brain membranes with the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol Outline (GABAB Receptor Binding):

-

Membrane Preparation: As described for GABAA receptors.

-

Assay Buffer: Use a Tris-HCl buffer (pH 7.4) containing MgCl2 and CaCl2 at 4°C.

-

Radioligand: Employ a selective GABAB receptor radioligand, such as [3H]GABA (in the presence of a GABAA receptor antagonist to block binding to GABAA sites) or a specific GABAB antagonist like [3H]CGP54626.

-

Incubation, Separation, Quantification, and Data Analysis: As described for GABAA receptor binding.

Objective: To assess the inhibitory potential of the compound on GABA-T and SSADH.

Protocol Outline (GABA-T Inhibition):

-

Enzyme Source: Use purified GABA-T or a mitochondrial fraction from brain tissue.

-

Substrates: GABA and α-ketoglutarate.

-

Assay Principle: Measure the production of glutamate or succinic semialdehyde. This can be done using a variety of methods, including spectrophotometric or fluorometric assays coupled to a dehydrogenase.

-

Procedure: Incubate the enzyme with its substrates in the presence of varying concentrations of this compound.

-

Data Analysis: Determine the IC50 value for the inhibition of enzyme activity.

Tier 2: Functional Characterization

Objective: To characterize the functional effects of this compound on neuronal activity, assuming it binds to a GABA receptor.

Protocol Outline (Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices):

-

Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Recording: Perform whole-cell patch-clamp recordings from individual neurons.

-

Application: Apply GABA or a known GABA receptor agonist to elicit a baseline current. Then, co-apply the test compound with the agonist to assess for potentiation or inhibition, or apply the compound alone to test for direct agonist or antagonist activity.

-

Data Analysis: Measure changes in current amplitude, frequency of spontaneous postsynaptic currents, and other electrophysiological parameters to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To determine if this compound modulates GABAB receptor-mediated signaling pathways.

Protocol Outline (cAMP Assay):

-

Cell Line: Use a cell line stably expressing recombinant GABAB receptors (GABAB1 and GABAB2 subunits).

-

Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Treatment: Co-treat the cells with a known GABAB agonist (e.g., baclofen) and varying concentrations of this compound.

-

Measurement: Measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Determine if the compound mimics (agonist) or blocks (antagonist) the effect of the known agonist on cAMP levels.

Hypothetical Signaling Pathway

Should this compound be identified as a GABAB receptor agonist, it would be expected to activate the following signaling cascade:

Caption: Hypothesized GABAB receptor-mediated signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table provides a template for summarizing the key quantitative data that would be obtained from the proposed experiments.

| Target | Assay Type | Parameter | Value |

| GABAA Receptor | Radioligand Binding ([3H]muscimol) | Ki (µM) | To be determined |

| GABAB Receptor | Radioligand Binding ([3H]GABA) | Ki (µM) | To be determined |

| GABA Transporter 1 (GAT1) | [3H]GABA Uptake | IC50 (µM) | To be determined |

| GABA Aminotransferase | Enzyme Activity | IC50 (µM) | To be determined |

| GABAB Receptor | cAMP Accumulation | EC50 (µM) | To be determined |

| GABAA Receptor | Patch-Clamp Electrophysiology | EC50 (µM) | To be determined |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural analogy to GABA strongly suggests activity within the GABAergic system. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers and drug development professionals to systematically characterize its pharmacological profile. The discovery of a novel, selective modulator of the GABAergic system holds significant promise for the development of new treatments for a range of neurological and psychiatric disorders. Further investigation into this and related compounds is therefore highly warranted.

Unraveling the Therapeutic Potential of 3-Amino-3-cyclopropylpropanoic Acid: A Guide to Putative Targets and Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific data regarding the direct therapeutic targets of 3-Amino-3-cyclopropylpropanoic acid. As of this writing, there are no publicly available studies detailing its binding affinities, in vivo efficacy for specific indications, or well-defined mechanisms of action. This guide, therefore, aims to provide a comprehensive overview of potential therapeutic avenues based on the known pharmacology of structurally related compounds and general principles of medicinal chemistry involving cyclopropane-containing molecules. The information presented herein should be considered a roadmap for future research rather than a definitive statement of the compound's biological activity.

Introduction

This compound is a non-proteinogenic β-amino acid characterized by the presence of a cyclopropyl group. This structural feature is of significant interest in medicinal chemistry as the cyclopropyl ring can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets. While the specific therapeutic applications of this compound remain to be elucidated, the broader class of cyclopropane-containing amino acids has been explored for a variety of therapeutic purposes, primarily as enzyme inhibitors and as modulators of neurotransmitter receptors.

Hypothetical Therapeutic Targets

Based on the pharmacology of structurally analogous compounds, several potential therapeutic targets for this compound can be postulated. These hypotheses provide a foundation for initial biological screening and target identification efforts.

GABA Receptor Modulation